5-Bromo-2,4-dihydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of bromo-dihydroxybenzoic acid derivatives involves several steps, starting from basic precursors like dihydroxybenzoic acid. For instance, a study describes the preparation of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid, indicating the possibility of similar methodologies for 5-Bromo-2,4-dihydroxybenzoic acid (Xu Dong-fang, 2000). Moreover, the synthesis of related compounds provides insights into potential synthetic routes and modifications, enhancing the understanding of the compound's chemical flexibility (K. V. Laak & H. Scharf, 1989).
Molecular Structure Analysis
Molecular structure analysis of bromo-dihydroxybenzoic acid derivatives through techniques like X-ray diffraction reveals significant details about their structural configurations. For example, competitive molecular recognition studies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds have been carried out, highlighting the importance of O--H...N and C--H...O hydrogen bonding in forming supramolecular assemblies (S. Varughese & V. Pedireddi, 2006).
Chemical Reactions and Properties
The bromo derivative of dihydroxybenzoic acid participates in various chemical reactions, forming complex structures and demonstrating diverse reactivity patterns. This reactivity is crucial for synthesizing medicinally relevant compounds or for further chemical modifications. The formation of molecular cocrystals through interactions with other compounds illustrates the versatile chemical properties and potential applications of bromo-dihydroxybenzoic acid derivatives (Graham Smith & D. Lynch, 2013).
Physical Properties Analysis
The physical properties, such as crystal structure, melting points, and solubility, are fundamental characteristics that influence the compound's applications in various fields. Studies on similar brominated compounds provide insights into the effects of bromine substitution on these physical properties, which are critical for designing compounds with desired physical attributes (P. Loll et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's versatility. The synthesis and characterization of bromo-dihydroxybenzoic acid derivatives highlight the compound's capability to undergo diverse chemical transformations, offering pathways to a wide range of chemical entities (Zhao Hao-yu, 2011).
Scientific Research Applications
Molecular Recognition and Supramolecular Chemistry
5-Bromo-2,4-dihydroxybenzoic acid and its derivatives have been studied for their role in molecular recognition processes. Varughese and Pedireddi (2006) investigated the syntheses and structural analysis of molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. They found that in these adducts, recognition between constituents was established through hydrogen bonds, indicating the potential of 5-Bromo-2,4-dihydroxybenzoic acid in supramolecular chemistry (Varughese & Pedireddi, 2006).
Synthesis and Structural Characterization
Xu Dong-fang (2000) described the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, an intermediate for preparing pyrimidine medicaments. This highlights its application in pharmaceutical synthesis (Xu Dong-fang, 2000).
Crystal Structure and Interaction Studies
Raffo et al. (2016) examined the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. They analyzed the crystal structure and intermolecular interactions, providing insights into the structural properties of brominated benzoic acids, which can be extrapolated to 5-Bromo-2,4-dihydroxybenzoic acid (Raffo et al., 2016).
Potential in Antioxidant Research
Li et al. (2011) isolated bromophenol derivatives from the marine red alga Rhodomela confervoides, including compounds structurally related to 5-Bromo-2,4-dihydroxybenzoic acid. These compounds were evaluated for their antioxidant activity, suggesting the potential use of 5-Bromo-2,4-dihydroxybenzoic acid in antioxidant research (Li et al., 2011).
Environmental Applications
Leite et al. (2003) explored the electrochemical oxidation of 2,4-dihydroxybenzoic acid (a structural analog of 5-Bromo-2,4-dihydroxybenzoic acid) for wastewater treatment. This study provides an insight into the potential environmental applications of 5-Bromo-2,4-dihydroxybenzoic acid in water treatment processes (Leite et al., 2003).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)14. Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation56.
Future Directions
While I couldn’t find specific future directions for 5-Bromo-2,4-dihydroxybenzoic acid, its use as an electrolyte for isotachophoresis separation of selenoamino acids suggests potential applications in analytical chemistry13.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
5-bromo-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCISXJLHZOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064640 | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dihydroxybenzoic acid | |
CAS RN |
7355-22-8 | |
Record name | 5-Bromo-2,4-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7355-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7355-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.